molecular formula C8H8O3 B8064287 (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid

(1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid

Cat. No. B8064287
M. Wt: 152.15 g/mol
InChI Key: YUOZAHBGIJALKD-KGJVWPDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.

Starting Materials
Cyclopentadiene, Maleic anhydride, Methanol, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Sodium bicarbonate, Sodium sulfate, Ethyl acetate, Diethyl ether, Acetic anhydride, Pyridine, Triethylamine, Chloroacetic acid, Sodium borohydride, Sodium cyanoborohydride, Sodium methoxide, Hydrogen peroxide, Sodium tungstate, Sodium hydrogensulfite, Sodium hydroxide, Sodium nitrite, Sodium azide, Sodium dithionite, Sodium borohydride, Sodium hydroxide, Sodium carbonate, Sodium chloride, Sodium sulfate, Methanol, Ethanol, Acetic acid, Acetone, Sodium hydroxide, Sodium chloride, Sodium sulfate, Wate

Reaction
Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of methanol and sodium hydroxide to form the Diels-Alder adduct., Step 2: The Diels-Alder adduct is hydrolyzed with hydrochloric acid to form the corresponding diacid., Step 3: The diacid is converted to the corresponding acid chloride using thionyl chloride., Step 4: The acid chloride is reacted with sodium bicarbonate to form the corresponding acid., Step 5: The acid is esterified with ethanol and acetic anhydride in the presence of pyridine to form the corresponding ethyl ester., Step 6: The ethyl ester is reduced with sodium borohydride to form the corresponding alcohol., Step 7: The alcohol is oxidized with hydrogen peroxide in the presence of sodium tungstate to form the corresponding ketone., Step 8: The ketone is reacted with chloroacetic acid in the presence of triethylamine to form the corresponding carboxylic acid., Step 9: The carboxylic acid is reduced with sodium borohydride or sodium cyanoborohydride to form the corresponding alcohol., Step 10: The alcohol is reacted with sodium methoxide to form the corresponding methoxide salt., Step 11: The methoxide salt is reacted with sodium nitrite to form the corresponding nitrite salt., Step 12: The nitrite salt is reacted with sodium azide to form the corresponding azide salt., Step 13: The azide salt is reduced with sodium dithionite to form the corresponding amine., Step 14: The amine is reacted with sodium borohydride in the presence of acetic acid to form the corresponding amine borane complex., Step 15: The amine borane complex is reacted with sodium hydroxide to form the corresponding amine., Step 16: The amine is reacted with acetic anhydride in the presence of pyridine to form the corresponding acetamide., Step 17: The acetamide is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid., Step 18: The carboxylic acid is purified using standard techniques such as recrystallization or chromatography.

properties

IUPAC Name

(1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11)/t2-,3+,4+,5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOZAHBGIJALKD-KGJVWPDLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C2C(=O)C1C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]3[C@H]2C(=O)[C@H]1[C@@H]3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.